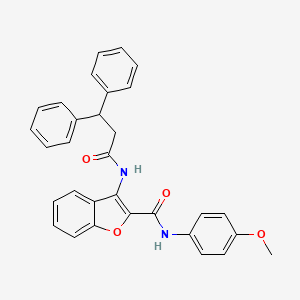![molecular formula C15H21NO4S B2906068 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1306360-76-8](/img/structure/B2906068.png)
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid, also known as MS-153, is a chemical compound that has been widely studied for its potential use in treating neurological disorders. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
作用機序
Target of Action
The primary target of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid is Chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of cellular functions.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function
実験室実験の利点と制限
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has several advantages for lab experiments. It has a high affinity and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid is also relatively stable and can be easily synthesized in the laboratory.
However, there are also some limitations to using 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in animal studies. Additionally, 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid can have off-target effects on other ionotropic glutamate receptors, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid. One potential area of investigation is its use in combination with other drugs for the treatment of neurological disorders. 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has been shown to have synergistic effects with other NMDA receptor antagonists such as memantine and ketamine. Another potential direction is the development of more potent and selective NMDA receptor antagonists based on the structure of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid in the brain and its potential therapeutic applications.
合成法
The synthesis of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid involves the reaction of 4-methylbenzenesulfonyl chloride with 3-piperidinopropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis process is typically around 60-70%.
科学的研究の応用
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress in the brain. 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has also been investigated for its potential use in treating chronic pain, depression, and anxiety.
特性
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-4-7-14(8-5-12)21(19,20)16-10-2-3-13(11-16)6-9-15(17)18/h4-5,7-8,13H,2-3,6,9-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHNEHWTBWQXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2905985.png)
![5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2905987.png)

![2-Bromo-6-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)benzimidazo[1,2-c]quinazoline](/img/structure/B2905990.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2905994.png)
![N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2905996.png)
![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2905998.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2906000.png)

![1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2906002.png)
![(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2906004.png)
